2-(Chloromethyl)-6-ethylpyridine hydrochloride
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Overview
Description
2-(Chloromethyl)-6-ethylpyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group and an ethyl group. This compound is known for its utility in various chemical reactions and its role as a precursor in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-ethylpyridine hydrochloride typically involves the chloromethylation of 6-ethylpyridine. One common method includes the reaction of 6-ethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-ethylpyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
2-(Chloromethyl)-6-ethylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in the development of ligands for metal coordination complexes, which are studied for their biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-ethylpyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This property is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
- 2-(Chloromethyl)-3,5-dimethyl-4-ethoxypyridine hydrochloride
Uniqueness
2-(Chloromethyl)-6-ethylpyridine hydrochloride is unique due to the presence of both a chloromethyl group and an ethyl group on the pyridine ring. This combination of substituents provides distinct reactivity patterns and makes it a versatile intermediate for the synthesis of various heterocyclic compounds. The ethyl group can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and stability .
Properties
Molecular Formula |
C8H11Cl2N |
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Molecular Weight |
192.08 g/mol |
IUPAC Name |
2-(chloromethyl)-6-ethylpyridine;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-7-4-3-5-8(6-9)10-7;/h3-5H,2,6H2,1H3;1H |
InChI Key |
VXZYJYVDMOLEMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC=C1)CCl.Cl |
Origin of Product |
United States |
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